REACTION_CXSMILES
|
N[C:2]1[N:3]([C:13]2[C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[C:16]([CH:23]3[CH2:25][CH2:24]3)=[CH:15][CH:14]=2)[C:4]([S:7][CH2:8][CH2:9][C:10]([O-:12])=[O:11])=[N:5][N:6]=1.N([O-])=O.[Na+].Cl[CH:31](Cl)[C:32](O)=O.O.C(Br)(Br)[Br:38]>[Br-].C([N+](CC)(CC)CC)C1C=CC=CC=1.ClCCl>[Br:38][C:2]1[N:3]([C:13]2[C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[C:16]([CH:23]3[CH2:24][CH2:25]3)=[CH:15][CH:14]=2)[C:4]([S:7][CH2:8][CH2:9][C:10]([O:12][CH2:31][CH3:32])=[O:11])=[N:5][N:6]=1 |f:1.2,6.7|
|
Name
|
3-(5-Amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)propanoate
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
NC=1N(C(=NN1)SCCC(=O)[O-])C1=CC=C(C2=CC=CC=C12)C1CC1
|
Name
|
|
Quantity
|
361 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(Br)(Br)Br
|
Name
|
|
Quantity
|
427 mg
|
Type
|
catalyst
|
Smiles
|
[Br-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for ˜30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued for a further 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
WASH
|
Details
|
the aqueous layer washed with dichloromethane (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography (6:4 Hexanes/Ethyl acetate)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N(C(=NN1)SCCC(=O)OCC)C1=CC=C(C2=CC=CC=C12)C1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 111 mg | |
YIELD: PERCENTYIELD | 47.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |